molecular formula C19H14N2O2 B7747751 2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747751
M. Wt: 302.3 g/mol
InChI Key: WBTXAOIXXXNDHH-UHFFFAOYSA-N
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Description

2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-11-7-8-12(2)15(9-11)21-16(10-20)17-18(22)13-5-3-4-6-14(13)19(17)23/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTXAOIXXXNDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the indene derivative: This could involve the reaction of an indene precursor with suitable reagents to introduce the dioxo functionality.

    Acetonitrile introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or indene moieties.

    Reduction: Reduction reactions could target the nitrile group or other reducible functionalities.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the manufacture of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. In a chemical context, it might act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
  • 2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)propionitrile

Uniqueness

The uniqueness of 2-(2,5-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to similar compounds.

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